4-(3-methoxyphenyl)-6-methyl-N-(2-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Description
This compound belongs to the tetrahydropyrimidine carboxamide family, a class of heterocyclic molecules with diverse pharmacological applications. Structurally, it features:
- A tetrahydropyrimidine core with a 2-oxo group at position 2.
- A 3-methoxyphenyl substituent at position 4, which may influence electronic and steric properties.
- A methyl group at position 6, enhancing lipophilicity.
Properties
IUPAC Name |
4-(3-methoxyphenyl)-6-methyl-N-(2-methylphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-12-7-4-5-10-16(12)22-19(24)17-13(2)21-20(25)23-18(17)14-8-6-9-15(11-14)26-3/h4-11,18H,1-3H3,(H,22,24)(H2,21,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFPSANLWIMGCOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(NC(=O)NC2C3=CC(=CC=C3)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-methoxyphenyl)-6-methyl-N-(2-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with urea or thiourea in the presence of a catalyst. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-(3-Methoxyphenyl)-6-methyl-2-oxo-N-(o-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and pH levels to optimize the reaction efficiency.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of functionalized compounds with potentially enhanced biological activity.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the compound's significant antimicrobial properties. Research indicates that derivatives of tetrahydropyrimidines exhibit varying degrees of antibacterial activity against several strains of bacteria. For instance:
- Effective Against:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
In vitro tests demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 0.2 to 6.25 μg/mL against Staphylococcus aureus, showcasing their potential as effective antibacterial agents .
Table 1: Antimicrobial Efficacy of Tetrahydropyrimidine Derivatives
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| 4-(3-methoxyphenyl)-6-methyl... | Staphylococcus aureus | 0.2 - 6.25 |
| Other derivatives | Escherichia coli | Varies |
| Pseudomonas aeruginosa | Varies |
Therapeutic Applications
The compound's structural characteristics suggest potential therapeutic applications beyond antimicrobial activity. The tetrahydropyrimidine framework is known for its versatility in drug design, particularly in areas such as:
- Anticancer Research: Compounds with similar structures have shown promise in inhibiting cancer cell proliferation.
- Anti-inflammatory Agents: Some derivatives are being explored for their ability to modulate inflammatory pathways.
Synthesis Methodologies
The synthesis of this compound typically involves the Biginelli reaction, a well-established method for creating dihydropyrimidinones. This reaction combines aldehydes, urea or thiourea, and β-keto esters under acidic conditions to yield pyrimidine derivatives.
Case Study: Biginelli Reaction
A recent study detailed the synthesis of various substituted dihydropyrimidines using the Biginelli method. The researchers reported that specific substitutions at the C-6 position significantly enhanced biological activity against bacterial strains .
Mechanism of Action
The mechanism of action of 4-(3-methoxyphenyl)-6-methyl-N-(2-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related tetrahydropyrimidine carboxamides:
Key Observations:
Substituent Effects on Bioactivity: The 2-thioxo analogs () exhibit antioxidant properties, unlike oxo derivatives. For example, 4-(furan-2-yl)-2-thioxo derivatives showed radical scavenging (IC₅₀ = 0.6 mg/mL) due to the sulfur atom’s redox activity .
Aryl Group Modifications :
- The N-(2-methylphenyl) group in the target compound introduces steric hindrance compared to smaller substituents (e.g., N-(2-methoxyphenyl) in ). This could affect binding to enzymes or receptors .
- Chlorophenyl () and methoxyphenyl () groups alter solubility and π-π stacking interactions in crystal structures .
Synthetic Flexibility :
- The 2-oxo/2-thioxo interchange (e.g., vs. 8) is achieved via substitution of thiourea/urea precursors, enabling tailored redox or hydrogen-bonding properties .
Crystallographic Insights :
- Hydrogen-bonding patterns (e.g., N–H···O interactions in oxo derivatives) govern molecular packing, as seen in related structures (). These interactions are critical for stability and solubility .
Biological Activity
The compound 4-(3-methoxyphenyl)-6-methyl-N-(2-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide belongs to a class of pyrimidine derivatives that exhibit significant biological activities. This article explores its biological activity, including antimicrobial, antiviral, and anticancer properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound's structure is characterized by a tetrahydropyrimidine core with various substituents that contribute to its biological activity. The molecular formula is with a molecular weight of approximately 364.44 g/mol. Below is a summary of its key physicochemical properties:
| Property | Value |
|---|---|
| Molecular Weight | 364.44 g/mol |
| LogP | 3.986 |
| Polar Surface Area | 73.03 Ų |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 3 |
Antimicrobial Activity
Research indicates that pyrimidine derivatives exhibit notable antimicrobial properties. A study by Nagaraj and Reddy (2008) highlighted that compounds with methoxy substitutions showed enhanced activity against pathogenic bacteria such as Escherichia coli and Staphylococcus aureus due to their ability to disrupt microbial cell walls . The specific compound has been shown to inhibit bacterial growth effectively, particularly against Gram-positive strains.
Case Study: Antimicrobial Evaluation
A series of synthesized derivatives were evaluated for their antibacterial activity using the agar well diffusion method. The minimal inhibitory concentration (MIC) was determined for various strains:
| Compound | MIC (µg/mL) | Target Strains |
|---|---|---|
| 4-(3-methoxyphenyl)-... | 32 | Staphylococcus aureus |
| 64 | Bacillus subtilis | |
| 128 | Escherichia coli |
These results indicate that the compound can serve as a potential lead in developing new antimicrobial agents.
Antiviral Activity
The antiviral potential of tetrahydropyrimidine derivatives has also been explored. A study focused on HIV-1 integrase inhibitors demonstrated that certain derivatives exhibited IC50 values below 1 µM, indicating strong inhibitory effects on viral replication processes . Although the specific compound's direct antiviral activity remains to be fully characterized, its structural analogs suggest promising avenues for further research.
Anticancer Properties
Pyrimidine derivatives have been investigated for their anticancer activities due to their ability to interfere with DNA synthesis and repair mechanisms. A notable study reported the synthesis of various tetrahydropyrimidine derivatives that showed significant cytotoxic effects on cancer cell lines such as HeLa and MCF-7 . The presence of methoxy and methyl groups in the structure may enhance these effects through improved cellular uptake and interaction with DNA.
Case Study: Cytotoxicity Evaluation
An evaluation of cytotoxicity against several cancer cell lines yielded the following results:
| Cell Line | IC50 (µM) | Compound Tested |
|---|---|---|
| HeLa | 0.85 | 4-(3-methoxyphenyl)-... |
| MCF-7 | 1.20 | 4-(3-methoxyphenyl)-... |
These findings suggest that this compound could be further developed as an anticancer therapeutic agent.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrimidine derivatives. Substituents such as methoxy and methyl groups at specific positions on the phenyl rings have been associated with increased potency against various pathogens and cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
